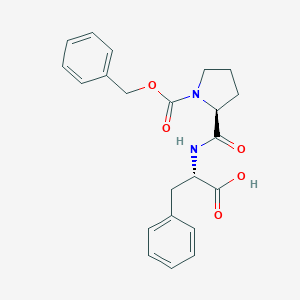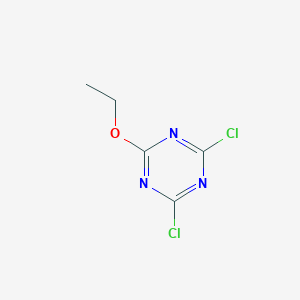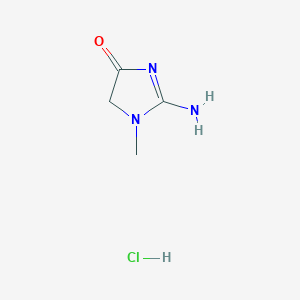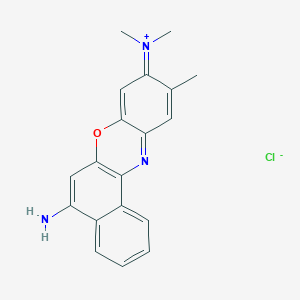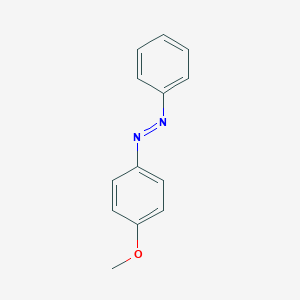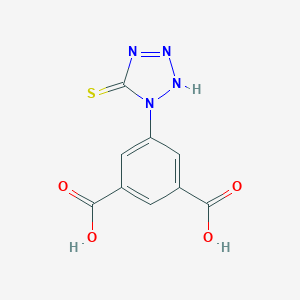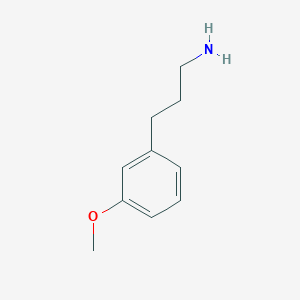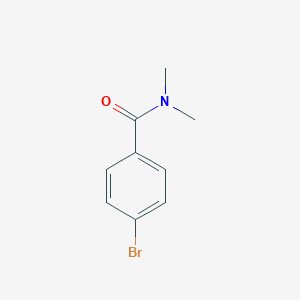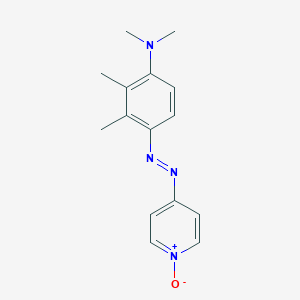
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide, commonly known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTMA belongs to the family of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. In recent years, PTMA has been extensively studied for its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of PTMA is based on its ability to chelate metal ions, forming stable complexes that exhibit fluorescence. The fluorescence intensity of PTMA is directly proportional to the concentration of metal ions present in the sample. The binding of PTMA to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
Biochemische Und Physiologische Effekte
PTMA has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. However, in high concentrations, PTMA may interfere with metal ion homeostasis, leading to cellular dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. However, PTMA has some limitations, including its poor solubility in aqueous solutions, its potential interference with metal ion homeostasis at high concentrations, and its limited application to specific metal ions.
Zukünftige Richtungen
There are several future directions for PTMA research, including the development of new synthesis methods to improve its solubility and stability in aqueous solutions, the exploration of its potential applications in imaging and sensing, and the investigation of its interaction with other biomolecules. Additionally, further studies are needed to understand the mechanism of action of PTMA and its potential effects on metal ion homeostasis in biological systems.
Conclusion
In conclusion, PTMA is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in detecting metal ions in biological samples. PTMA offers several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its reversible binding to metal ions, and its ability to detect metal ions in biological samples. Further research is needed to explore the potential applications of PTMA in imaging and sensing and to understand its interaction with other biomolecules.
Synthesemethoden
PTMA can be synthesized using various methods, including the reduction of N,N,2,3-tetramethyl-4-(4-pyridinylazo)aniline (TMPA) with sodium dithionite or zinc dust, or the oxidation of TMPA with hydrogen peroxide. The resulting product is a dark green crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
PTMA has been widely used in scientific research as a fluorescent probe for detecting metal ions, particularly copper and iron. The unique properties of PTMA, including its high sensitivity and selectivity, make it an ideal candidate for detecting metal ions in biological samples. PTMA has also been used as a pH indicator in biological systems, as it undergoes a color change from green to yellow as the pH increases.
Eigenschaften
CAS-Nummer |
19456-73-6 |
|---|---|
Produktname |
Benzenamine, N,N,2,3-tetramethyl-4-(4-pyridinylazo)-, N-oxide |
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N,N,2,3-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-12(2)15(18(3)4)6-5-14(11)17-16-13-7-9-19(20)10-8-13/h5-10H,1-4H3 |
InChI-Schlüssel |
YDUBCNANQBCZDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1C)N(C)C)N=NC2=CC=[N+](C=C2)[O-] |
Synonyme |
4-((4-(Dimethylamino)-2,3-xylyl)azo)pyridine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



